molecular formula C19H21N7O7 B6299753 Folic acid hydrate CAS No. 1174277-30-5

Folic acid hydrate

Cat. No.: B6299753
CAS No.: 1174277-30-5
M. Wt: 459.4 g/mol
InChI Key: URUVNZVKCVQPNX-YDALLXLXSA-N
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Description

Folic acid hydrate, also known as pteroylglutamic acid hydrate, is a water-soluble B-vitamin that is essential for numerous bodily functions. It is a synthetic form of folate, which is naturally present in many foods. This compound is commonly used in dietary supplements and fortified foods due to its stability and bioavailability. It plays a crucial role in DNA synthesis, repair, and methylation, as well as in amino acid metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Folic acid hydrate can be synthesized through a multi-step chemical process. The synthesis typically involves the condensation of p-aminobenzoyl-L-glutamic acid with pteridine derivatives. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the proper formation of the folic acid structure.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process includes the purification of the final product through crystallization or other separation techniques to obtain high-purity this compound suitable for pharmaceutical and food applications.

Chemical Reactions Analysis

Types of Reactions: Folic acid hydrate undergoes various chemical reactions, including:

    Oxidation: Folic acid can be oxidized to dihydrofolic acid and further to tetrahydrofolic acid.

    Reduction: The reduction of folic acid to tetrahydrofolic acid is catalyzed by the enzyme dihydrofolate reductase.

    Substitution: Folic acid can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Dihydrofolate reductase and NADPH are commonly used in biological systems.

    Substitution: Strong nucleophiles such as amines and thiols can facilitate substitution reactions.

Major Products Formed:

    Tetrahydrofolic acid: A key product formed through the reduction of folic acid.

    Methyltetrahydrofolic acid: Formed through methylation reactions involving tetrahydrofolic acid.

Scientific Research Applications

Folic acid hydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various folate derivatives and analogs.

    Biology: Essential for studying cellular processes involving DNA synthesis and repair.

    Medicine: Used in the treatment of folate deficiency, megaloblastic anemia, and as a supplement during pregnancy to prevent neural tube defects.

    Industry: Incorporated into fortified foods and dietary supplements to enhance nutritional value.

Mechanism of Action

Folic acid hydrate is often compared with other folate compounds such as:

    Methyltetrahydrofolic acid: A naturally occurring form of folate that is more bioavailable and does not require reduction by dihydrofolate reductase.

    Folinic acid:

Uniqueness: this compound is unique due to its stability and ease of incorporation into supplements and fortified foods. Unlike naturally occurring folates, it is not prone to degradation during food processing and storage, making it an ideal choice for enhancing dietary folate intake.

Comparison with Similar Compounds

  • Methyltetrahydrofolic acid
  • Folinic acid
  • Dihydrofolic acid

Folic acid hydrate remains a critical compound in both nutritional and therapeutic contexts, offering stability and efficacy in various applications.

Properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O6.H2O/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);1H2/t12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUVNZVKCVQPNX-YDALLXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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